molecular formula C23H27N5O5 B11054781 3-{[1-(5-Nitropyridin-2-yl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-{[1-(5-Nitropyridin-2-yl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11054781
M. Wt: 453.5 g/mol
InChI Key: LLMCYTFTQPANLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(5-Nitropyridin-2-yl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine-2,5-dione core, substituted with a propoxyphenyl group and a piperidinylamino group attached to a nitropyridine ring. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-{[1-(5-Nitropyridin-2-yl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves multiple steps, including the formation of the pyrrolidine-2,5-dione core, the introduction of the propoxyphenyl group, and the attachment of the piperidinylamino group to the nitropyridine ring. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Pyrrolidine-2,5-dione Core: This step typically involves the cyclization of a suitable precursor, such as a diester or a diketone, under acidic or basic conditions.

    Introduction of the Propoxyphenyl Group: This step can be achieved through nucleophilic substitution reactions, where a propoxyphenyl halide reacts with the pyrrolidine-2,5-dione core.

    Attachment of the Piperidinylamino Group: This step involves the reaction of a piperidinylamine derivative with a nitropyridine precursor, often under reductive amination conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-{[1-(5-Nitropyridin-2-yl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitropyridine ring can be oxidized to form nitro derivatives, which may have different chemical and biological properties.

    Reduction: The nitro group on the pyridine ring can be reduced to an amino group, potentially altering the compound’s reactivity and interactions.

    Substitution: The propoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The pyrrolidine-2,5-dione core can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for studying enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as the development of new drugs or diagnostic agents.

    Industry: Its chemical properties may make it useful in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism by which 3-{[1-(5-Nitropyridin-2-yl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

3-{[1-(5-Nitropyridin-2-yl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    3-{[1-(5-Nitropyridin-2-yl)piperidin-4-yl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: This compound has a methoxy group instead of a propoxy group, which may affect its chemical and biological properties.

    3-{[1-(5-Nitropyridin-2-yl)piperidin-4-yl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione: This compound has an ethoxy group instead of a propoxy group, which may also influence its reactivity and interactions.

    3-{[1-(5-Nitropyridin-2-yl)piperidin-4-yl]amino}-1-(4-butoxyphenyl)pyrrolidine-2,5-dione: This compound has a butoxy group instead of a propoxy group, potentially altering its physical and chemical properties.

Properties

Molecular Formula

C23H27N5O5

Molecular Weight

453.5 g/mol

IUPAC Name

3-[[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C23H27N5O5/c1-2-13-33-19-6-3-17(4-7-19)27-22(29)14-20(23(27)30)25-16-9-11-26(12-10-16)21-8-5-18(15-24-21)28(31)32/h3-8,15-16,20,25H,2,9-14H2,1H3

InChI Key

LLMCYTFTQPANLJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C4=NC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.